molecular formula C5H12ClNS B3387150 2-Methyltetrahydro-2H-1,3-thiazine hydrochloride CAS No. 79128-35-1

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride

Cat. No.: B3387150
CAS No.: 79128-35-1
M. Wt: 153.67 g/mol
InChI Key: XLUVXAPRRXYJSZ-UHFFFAOYSA-N
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Description

2-Methyltetrahydro-2H-1,3-thiazine hydrochloride is a heterocyclic organic compound that contains both sulfur and nitrogen atoms within its ring structure. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and industrial processes. The presence of the thiazine ring imparts unique chemical properties that make it a valuable subject of study.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyltetrahydro-2H-1,3-thiazine hydrochloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-methyl-1,3-propanedithiol with formaldehyde in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired thiazine ring.

Reaction Conditions:

    Temperature: Typically conducted at room temperature to 50°C.

    Catalysts: Hydrochloric acid is used to facilitate the cyclization.

    Solvents: Often performed in aqueous or alcoholic solutions.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated

Properties

IUPAC Name

2-methyl-1,3-thiazinane;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NS.ClH/c1-5-6-3-2-4-7-5;/h5-6H,2-4H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLUVXAPRRXYJSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1NCCCS1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901000278
Record name 2-Methyl-1,3-thiazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79128-35-1
Record name 2H-1,3-Thiazine, tetrahydro-2-methyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0079128351
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1,3-thiazinane--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901000278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride
Reactant of Route 2
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride
Reactant of Route 3
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride
Reactant of Route 4
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride
Reactant of Route 5
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride
Reactant of Route 6
2-Methyltetrahydro-2H-1,3-thiazine hydrochloride

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